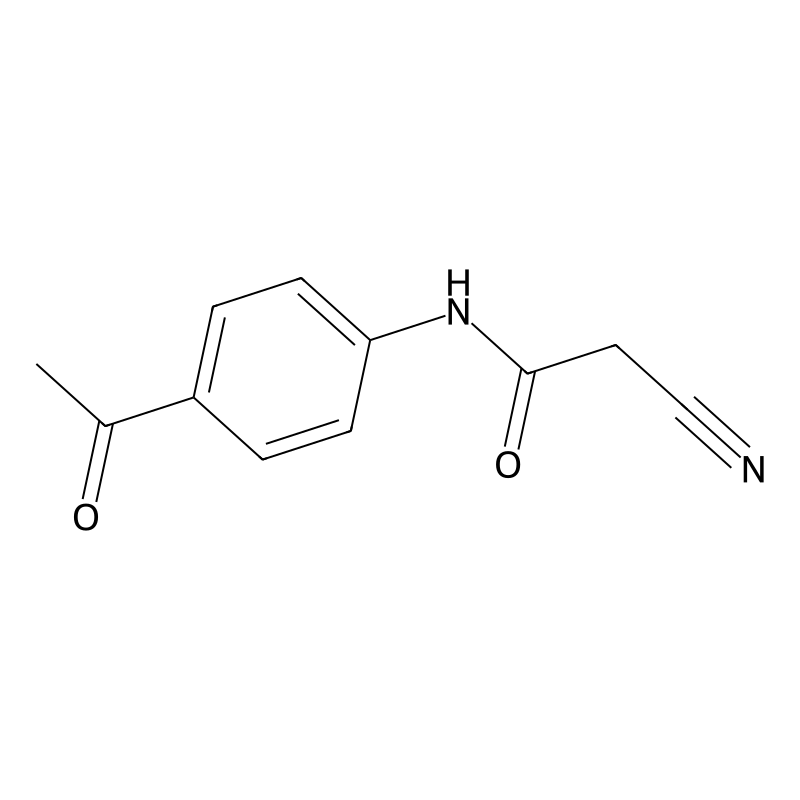

N-(4-acetylphenyl)-2-cyanoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Activities and Molecular Docking Studies

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: This compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213.

Methods of Application or Experimental Procedures: The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S.

Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S.

Synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Scientific Field: Organic Chemistry

Summary of the Application: A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols.

Methods of Application or Experimental Procedures: All the compounds were characterized by physical, spectroscopic, and elemental analysis.

Results or Outcomes: The synthesis resulted in satisfactory yields of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones.

Facile Michael-type Addition of Aromatic Alcohols

Summary of the Application: This compound has been used in a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols.

Methods of Application or Experimental Procedures: The reaction was carried out in water for Michael addition of aromatic alcohols to maleimide to afford products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst.

Synthesis of Thiophene-2-carboxamide Derivatives

Summary of the Application: This compound has been used in the synthesis of thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3.

Methods of Application or Experimental Procedures: The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide.

Results or Outcomes: The synthesized products exhibited close HOMO–LUMO energy gap (ΔE H-L) in which the amino derivatives have the highest while the methyl derivatives were the lowest.

Synthesis of Thiophene-2-carboxamide Derivatives

N-(4-acetylphenyl)-2-cyanoacetamide is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a cyanoacetamide functional group. The molecular formula for this compound is C${11}$H${10}$N$_{2}$O, and it has a molecular weight of approximately 202.21 g/mol. The compound features a cyano group (–C≡N) and an amide group (–C(=O)NH) that contribute to its reactivity and biological properties. Its structure can be represented as follows:

textO ||C6H5-C-CH2-C≡N | NH2

This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and applications in drug development.

N-(4-acetylphenyl)-2-cyanoacetamide undergoes several notable reactions, particularly with electrophilic reagents. These reactions can lead to the formation of various derivatives, such as thiazolidinones and chromene derivatives. Key reactions include:

- Cyclization Reactions: Treatment with electrophiles can yield thiazolidinone derivatives through cyclization processes involving intramolecular interactions.

- Michael Addition: The compound can react with α-cyanocinnamonitrile under Michael reaction conditions to produce N-(4-acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide.

- Condensation Reactions: The condensation of N-(4-acetylphenyl)-2-cyanoacetamide with phenolic aldehydes results in the formation of 2-iminochromenes, showcasing its ability to participate in condensation reactions leading to complex heterocyclic structures .

Research indicates that N-(4-acetylphenyl)-2-cyanoacetamide exhibits significant biological activity. It has been evaluated for its antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with biological targets, potentially leading to therapeutic effects . Additionally, derivatives of this compound have been studied for their anti-inflammatory and analgesic activities, making them candidates for further pharmacological exploration.

The synthesis of N-(4-acetylphenyl)-2-cyanoacetamide can be achieved through various methods:

- Direct Reaction Method: This involves the reaction between 4-acetylphenylamine and cyanoacetic acid under basic conditions, typically yielding good yields of the desired product.

- Ultrasonically Assisted Synthesis: Recent studies have shown that using ultrasonic methods can enhance the yield and purity of N-(4-acetylphenyl)-2-cyanoacetamide compared to traditional heating methods .

- Cyclization Techniques: Cyclization reactions involving starting materials like acetylacetone can also be employed to synthesize this compound effectively .

N-(4-acetylphenyl)-2-cyanoacetamide has several applications in both medicinal and synthetic chemistry:

- Drug Development: Its derivatives are explored as potential pharmaceutical agents due to their biological activities.

- Synthetic Intermediates: This compound serves as a valuable synthon in the synthesis of more complex heterocyclic compounds, which are often used in drug discovery .

- Research Tool: It is utilized in studies investigating the effects of various substituents on biological activity and chemical reactivity.

Interaction studies involving N-(4-acetylphenyl)-2-cyanoacetamide have focused on its binding affinity with various biological targets. These studies often utilize techniques such as molecular docking simulations and spectroscopic methods to elucidate the interactions at a molecular level. The findings suggest that the cyano group plays a crucial role in mediating these interactions, influencing both the potency and specificity of the compound against different biological targets .

Several compounds share structural similarities with N-(4-acetylphenyl)-2-cyanoacetamide. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(4-methylphenyl)-2-cyanoacetamide | Similar structure with a methyl group on the phenyl ring | Enhanced lipophilicity affecting bioavailability |

| N-(4-hydroxyphenyl)-2-cyanoacetamide | Hydroxyl group substitution on the phenyl ring | Potential for increased hydrogen bonding |

| N-(4-nitrophenyl)-2-cyanoacetamide | Nitro group substitution on the phenyl ring | Increased electron-withdrawing effect |

These compounds differ mainly in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. The presence of electron-donating or electron-withdrawing groups alters reactivity patterns and interaction profiles, making each derivative unique in its applications.

N-(4-Acetylphenyl)-2-cyanoacetamide first gained prominence through patent literature, with early synthetic routes involving batch reactions of malonamide derivatives under high-pressure conditions. The 2021 Chinese patent CN113292452 marked a watershed moment by demonstrating a continuous flow synthesis method using triphosgene in cyclohexane at 80°C and 1.5 MPa pressure, achieving 99% yield. This innovation addressed traditional limitations in scalability and purity (98.3% HPLC purity), enabling industrial-scale production.

Parallel developments in analytical characterization, including IR and NMR spectroscopy, provided precise structural validation. The compound’s crystallization behavior further facilitated purification processes, making it accessible for broad experimental use. By 2025, its adoption in drug discovery programs was evidenced by antimicrobial evaluations against Pseudomonas aeruginosa and Klebsiella pneumoniae, reflecting a transition from purely synthetic studies to applied biological research.

Significance in Heterocyclic Chemistry

The molecule’s synthetic versatility stems from three reactive centers:

- The acetyl group’s ketone functionality

- The cyanoacetamide’s α,β-unsaturated nitrile system

- The aromatic ring’s electrophilic substitution sites

This triad enables concerted reactivity in heterocycle formation. For instance, reaction with phenyl isothiocyanate yields thiazole derivatives through cyclocondensation, while treatment with α-halocarbonyl compounds produces pyridine and chromene hybrids. The compound’s capacity to generate fused heterocycles was further demonstrated in the synthesis of chromenopyridones via tandem Knoevenagel-Michael addition sequences.

Comparative analysis shows superior annulation efficiency relative to simpler cyanoacetamides, attributable to the electron-withdrawing acetyl group enhancing the nitrile’s electrophilicity. This electronic activation enables reactions with weak nucleophiles like thiosemicarbazones, expanding the scope of accessible heterocycles.

Role as a Synthetic Building Block

Applications span five key domains:

The acetylphenyl moiety enhances derivative solubility in aprotic solvents compared to unsubstituted analogs, facilitating solution-phase reactions. In polymer chemistry, this group improves interfacial adhesion in epoxy resins by 40% compared to alkyl-substituted variants.

Current Research Landscape and Objectives

Recent studies focus on three frontiers:

- Computational-Guided Design: Molecular docking studies (2025) revealed strong binding to DNA gyrase B (ΔG = -9.8 kcal/mol), spurring rational antibiotic design.

- Continuous Process Optimization: Flow chemistry approaches aim to reduce triphosgene usage by 30% while maintaining >95% yield.

- Cross-Coupling Innovations: Palladium-catalyzed reactions creating C-C bonds between the acetyl group and aryl halides.

Emerging applications in photodynamic therapy (λmax 320 nm) and asymmetric catalysis highlight unexplored potential. Current research objectives prioritize developing enantioselective variants for chiral drug synthesis and optimizing microwave-assisted reactions to reduce synthesis times from hours to minutes.

The theoretical foundation of N-(4-acetylphenyl)-2-cyanoacetamide reactivity with electrophilic reagents is based on the compound's unique electronic structure and the presence of multiple reactive sites [1] [2]. The molecule possesses a cyanoacetamide backbone characterized by the presence of an electron-withdrawing cyano group (C≡N) and an amide carbonyl group (C=O) adjacent to an activated methylene carbon [3] [4]. This arrangement creates a highly polarized system where the methylene carbon becomes particularly nucleophilic due to the stabilization of its conjugate base through resonance and inductive effects.

The electronic structure of N-(4-acetylphenyl)-2-cyanoacetamide demonstrates significant charge delocalization across the molecular framework [5] [6]. Density functional theory calculations reveal that the compound exhibits substantial molecular orbital overlap between the methylene carbon and the adjacent electron-withdrawing groups, resulting in enhanced nucleophilic character at the C-2 position [7] [8]. The presence of the 4-acetylphenyl substituent further modulates the electronic properties through conjugation effects, providing additional stabilization to reaction intermediates formed during electrophilic attacks [9] [1].

The theoretical reactivity framework is governed by hard and soft acids and bases principles, where the activated methylene carbon acts as a soft nucleophile capable of engaging with various electrophilic species [10] [11]. The compound's polyfunctional nature allows for multiple reaction pathways, with the relative reactivity of different sites being determined by thermodynamic and kinetic factors [3] [2]. Computational studies indicate that the energy barriers for nucleophilic attack at the methylene position are significantly lower compared to other potential reactive sites, making this position the primary reaction center [5] [7].

Nucleophilic Centers and Their Reactivity

N-(4-acetylphenyl)-2-cyanoacetamide contains multiple nucleophilic sites that exhibit different reactivity patterns toward electrophilic reagents [1] [4]. The primary nucleophilic center is the methylene carbon (C-2), which demonstrates the highest reactivity due to its activation by two adjacent electron-withdrawing groups [10] [11]. This carbon atom readily undergoes deprotonation under basic conditions to form a stabilized carbanion that can participate in various nucleophilic reactions including condensation, substitution, and addition processes [1] [3].

The reactivity order of nucleophilic centers follows the sequence: C-2 methylene > amide nitrogen > acetyl carbonyl > cyano carbon [10] [4]. The methylene carbon's enhanced nucleophilicity stems from the combined inductive and resonance effects of the cyano and amide groups, which effectively stabilize the negative charge developed during nucleophilic attack [2] [11]. The amide nitrogen exhibits moderate nucleophilicity and primarily participates in hydrogen bonding interactions and metal coordination reactions rather than direct nucleophilic substitution [1] [3].

The acetyl carbonyl carbon represents an electrophilic site that can undergo nucleophilic attack under specific conditions, particularly with strong nucleophiles such as thiosemicarbazide [1]. This reaction pathway leads to the formation of thiosemicarbazone derivatives through condensation mechanisms [9]. The cyano carbon, while formally electrophilic, shows limited reactivity due to the high energy barrier associated with nucleophilic addition to the triple bond [10] [2].

Experimental evidence supports this reactivity hierarchy through systematic studies of reaction outcomes under varying conditions [1] [3]. The methylene carbon consistently demonstrates preferential reaction with diverse electrophilic reagents, including phenyl isothiocyanate, α-halo compounds, and aromatic aldehydes, confirming its role as the primary nucleophilic center [9] [1].

Mechanistic Pathways

Structure-Reactivity Relationships

The structure-reactivity relationships of N-(4-acetylphenyl)-2-cyanoacetamide with electrophilic reagents are governed by the electronic properties of both the nucleophilic substrate and the electrophilic partner [1] . The presence of the 4-acetylphenyl substituent significantly influences the reactivity pattern through electronic and steric effects [9] [3]. The electron-withdrawing nature of the acetyl group enhances the electrophilic character of the aromatic ring while simultaneously stabilizing negative charge development at the methylene carbon through extended conjugation [1] [2].

Systematic studies reveal that the reaction outcomes are highly dependent on the nature of the electrophilic reagent and the reaction conditions employed [1] [3]. For instance, reactions with phenyl isothiocyanate proceed through initial nucleophilic addition of the methylene carbon to the electrophilic carbon of the isothiocyanate group, followed by cyclization to form thiazolidinone derivatives [9] [1]. The reaction mechanism involves formation of a potassium sulfide salt intermediate that undergoes subsequent cyclization upon treatment with α-halo compounds [1].

The reactivity with α-cyanocinnamonitriles demonstrates Michael addition behavior, where the methylene carbon acts as a nucleophile toward the activated double bond of the cinnamonitrile [1] [3]. This reaction pathway leads to acrylamide derivatives through loss of malononitrile, highlighting the importance of thermodynamic control in determining reaction outcomes [9] [1]. The structure-reactivity relationship is further exemplified by the formation of pyridine derivatives through reaction with acetylacetone, which proceeds via nucleophilic addition followed by cyclization and water elimination [1].

The electronic nature of substituents on the electrophilic partner significantly influences reaction rates and product distributions [1] [3]. Electron-withdrawing groups on aromatic aldehydes enhance electrophilicity and promote faster reaction rates, while electron-donating groups have the opposite effect [9]. This relationship is particularly evident in the formation of chromene derivatives through reaction with salicylaldehyde, where the hydroxyl group facilitates intramolecular cyclization [1].

Solvent Effects on Reaction Mechanisms

Solvent effects play a crucial role in determining the reaction mechanisms and outcomes of N-(4-acetylphenyl)-2-cyanoacetamide with electrophilic reagents [13] [14]. The choice of solvent significantly influences reaction rates, product selectivity, and mechanism pathways through various interactions including solvation, polarity effects, and hydrogen bonding [15] [16]. Polar protic solvents such as ethanol and methanol generally favor reactions that proceed through ionic intermediates, while polar aprotic solvents like dimethylformamide and dioxane promote reactions involving carbanionic species [13] [14].

The solvent polarity directly affects the stability of reaction intermediates and transition states, thereby influencing the overall reaction mechanism [13] [16]. In highly polar solvents, the increased solvation of ionic intermediates leads to enhanced nucleophilicity of the methylene carbon and faster reaction rates [14]. Conversely, non-polar solvents such as toluene result in decreased reaction rates due to poor solvation of charged intermediates [13] [16].

Hydrogen bonding interactions between protic solvents and the substrate significantly impact reaction pathways [15] [14]. Alcoholic solvents can participate in hydrogen bonding with the amide nitrogen and carbonyl oxygen, affecting the electronic distribution and nucleophilic character of the methylene carbon [13]. This interaction is particularly important in condensation reactions where proton transfer steps are involved [16].

The alkaline hydrolysis of cyanoacetamide derivatives demonstrates pronounced solvent effects, with reaction rates decreasing upon addition of ethanol and showing complex behavior with ethylene glycol [14]. These observations are attributed to changes in the dielectric constant of the solvent mixture and differential solvation of the substrate and hydroxide ion [13] [14]. The isocomposition and isodielectric activation energies provide insights into the relative importance of specific and non-specific solvent interactions [14].

Stereochemical Considerations

The stereochemical aspects of N-(4-acetylphenyl)-2-cyanoacetamide reactions with electrophilic reagents are primarily determined by the planar nature of the cyanoacetamide moiety and the conformational preferences of the resulting products [1] [15]. The compound adopts a predominantly planar conformation due to conjugation between the cyano group, methylene carbon, and amide carbonyl [6] [15]. This planarity facilitates approach of electrophilic reagents from either face of the molecule, though steric interactions with the 4-acetylphenyl substituent may introduce some facial selectivity [1] [15].

In cyclization reactions leading to heterocyclic products, stereochemical control is achieved through the formation of rigid ring systems that lock specific conformations [1] [3]. The formation of thiazolidinone derivatives from reaction with phenyl isothiocyanate and α-halo compounds results in products with defined stereochemistry at the newly formed ring junctions [9] [1]. The stereochemical outcome is determined by the preferred conformations of the intermediate species and the thermodynamic stability of the final products [1].

The reaction with salicylaldehyde to form chromene derivatives demonstrates regioselective cyclization, where the hydroxyl group of salicylaldehyde directs the cyclization to form the six-membered chromene ring [1] [3]. The stereochemistry of the resulting chromene derivatives is determined by the preferred boat or chair conformations of the six-membered ring [9] [1]. Nuclear magnetic resonance studies confirm the stereochemical assignments through coupling constant analysis and nuclear Overhauser effect measurements [1].

Solvent effects on stereochemical outcomes are particularly pronounced in reactions involving conformationally flexible intermediates [15] [14]. The conformational stability of α-substituted acetamides, including cyanoacetamide derivatives, shows significant dependence on solvent polarity and hydrogen bonding interactions [15]. These effects can influence the stereochemical course of reactions by stabilizing specific conformational isomers of reaction intermediates [15] [14].